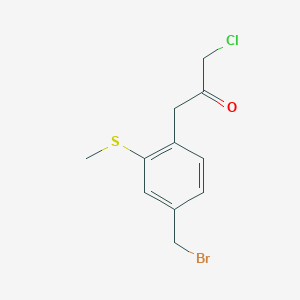
1-(4-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one is an organic compound with significant interest in various fields of chemistry and industry This compound is characterized by its unique structure, which includes a bromomethyl group, a methylthio group, and a chloropropanone moiety
Preparation Methods
The synthesis of 1-(4-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a methylthio-substituted benzene derivative, followed by a Friedel-Crafts acylation to introduce the chloropropanone group. The reaction conditions often require the use of strong acids or bases, and careful control of temperature and reaction time to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
1-(4-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can also occur, converting the chloropropanone moiety to alcohols or alkanes.
Addition Reactions: The carbonyl group in the chloropropanone moiety can undergo addition reactions with nucleophiles, forming various adducts.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for studying biological processes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function. The methylthio group can undergo oxidation-reduction reactions, affecting the redox state of the environment. The chloropropanone moiety can participate in addition reactions, modifying the structure and activity of target molecules.
Comparison with Similar Compounds
Similar compounds to 1-(4-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one include:
1-(4-Bromo-3-(bromomethyl)phenyl)ethanone: Shares the bromomethyl and bromo groups but differs in the acyl moiety.
1,4-Phenylenebis((4-(bromomethyl)phenyl)methanone): Contains two bromomethylphenyl groups linked by a phenylene bridge.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Features a thiourea moiety with trifluoromethyl groups, used in promoting organic transformations.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Properties
Molecular Formula |
C11H12BrClOS |
|---|---|
Molecular Weight |
307.63 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-2-methylsulfanylphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H12BrClOS/c1-15-11-4-8(6-12)2-3-9(11)5-10(14)7-13/h2-4H,5-7H2,1H3 |
InChI Key |
IOPDOUJAENBWCM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)CBr)CC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















